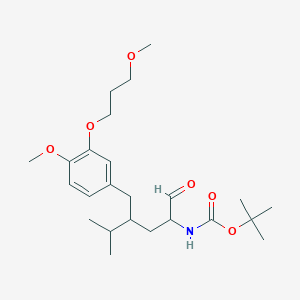
tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-5-methyl-1-oxohexan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-5-methyl-1-oxohexan-2-yl)carbamate is a useful research compound. Its molecular formula is C24H39NO6 and its molecular weight is 437.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl ((2S,4S)-4-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-5-methyl-1-oxohexan-2-yl)carbamate (CAS No. 172900-83-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H39NO6 |
| Molar Mass | 437.57 g/mol |
| Density | 1.045 g/cm³ |
| Boiling Point | 554.43 °C |
| Storage Conditions | 2-8 °C |
Biological Activity
The biological activity of tert-butyl carbamate derivatives has been studied primarily in the context of their inhibition of various enzymes, particularly those involved in neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition
One significant area of research is the inhibition of beta-secretase (BACE-1), an enzyme implicated in the cleavage of amyloid precursor protein (APP) to form amyloid-beta peptides. These peptides are associated with Alzheimer's disease pathology.
In a study examining related compounds, it was found that modifications in the structure significantly affected the inhibition potency against BACE-1. For instance, compounds with specific substituents showed IC50 values in the low micromolar range, indicating promising inhibitory activity . The structure-activity relationship (SAR) suggests that the presence of methoxy and propoxy groups enhances binding affinity and selectivity towards BACE-1.
Study 1: BACE-1 Inhibition Assay
In a recent investigation, this compound was tested alongside other derivatives for their ability to inhibit BACE-1. The results indicated that this compound exhibited an IC50 value of approximately 0.54 µM, demonstrating effective inhibition comparable to other potent inhibitors .
Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of various carbamate derivatives, including this compound. The findings suggested that this compound not only inhibits BACE-1 but also reduces oxidative stress markers in neuronal cell lines exposed to amyloid-beta toxicity. This dual action highlights its potential as a therapeutic agent in neurodegenerative disorders .
The proposed mechanism involves the binding of this compound to the active site of BACE-1, preventing substrate access and subsequent cleavage of APP. This inhibition reduces amyloid-beta production, potentially mitigating plaque formation in neuronal tissues.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-1-oxohexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO6/c1-17(2)19(15-20(16-26)25-23(27)31-24(3,4)5)13-18-9-10-21(29-7)22(14-18)30-12-8-11-28-6/h9-10,14,16-17,19-20H,8,11-13,15H2,1-7H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDRZNSEFRKMIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C=O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














